Platinum(4+),disulfite

説明

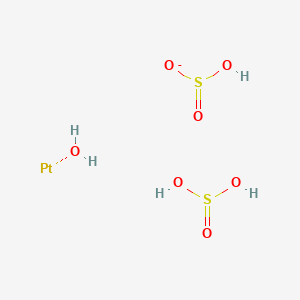

Platinum(4+),disulfite (CAS: 61420-92-6) is a platinum(IV) complex with the molecular formula H₄O₇PtS₂ and a molecular weight of 375.236 g/mol . Structurally, it contains a platinum(IV) center coordinated to two sulfite (SO₃²⁻) ligands, with additional water molecules contributing to its formula . The compound appears as a pale yellow liquid with a density of 1.305 g/cm³, distinguishing it from many solid platinum(IV) derivatives .

特性

IUPAC Name |

hydrogen sulfite;platinum;sulfurous acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O3S.H2O.Pt/c2*1-4(2)3;;/h2*(H2,1,2,3);1H2;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJZLYICGGRDF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)O.OS(=O)[O-].[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O7PtS2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Platinum(4+),disulfite can be synthesized through the reaction of platinum(IV) chloride with sodium sulfite in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_4 + 2 \text{Na}_2\text{SO}_3 + 2 \text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_7\text{PtS}_2 + 4 \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity .

化学反応の分析

Types of Reactions: Platinum(4+),disulfite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form platinum(IV) sulfate.

Reduction: It can be reduced to platinum(II) compounds.

Substitution: It can undergo substitution reactions with other sulfite compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Sulfite compounds like sodium sulfite and potassium sulfite are commonly used.

Major Products Formed:

Oxidation: Platinum(IV) sulfate.

Reduction: Platinum(II) sulfite.

Substitution: Various platinum-sulfite complexes.

科学的研究の応用

Chemistry

- Catalysis : Platinum(4+), disulfite is utilized as a catalyst in numerous chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry.

- Electrocatalysis : It plays a significant role in electrocatalytic reactions, particularly in fuel cell technology where it aids in the oxidation of fuels.

Biology

- Enzyme Inhibition : Research has indicated that platinum(IV) complexes can inhibit specific enzymes, making them candidates for biochemical studies aimed at understanding enzyme mechanisms .

- Peptide Synthesis : Platinum(IV) complexes have been explored for their ability to form disulfide bonds in peptides, which is crucial for protein folding and stability. This application is particularly relevant in the development of peptide libraries for drug discovery .

Medicine

- Anticancer Properties : Platinum compounds are well-known for their anticancer effects. Platinum(4+), disulfite is being investigated for its potential as a prodrug that can be activated to release cytotoxic platinum(II) species within tumor cells. This mechanism enhances the efficacy of chemotherapy treatments .

- Drug Resistance : The compound's design allows it to overcome certain types of drug resistance seen with traditional platinum-based therapies by improving cellular accumulation and activity against cancer cells .

Industry

- Catalytic Converters : In industrial applications, platinum(4+), disulfite serves as a precursor for high-purity platinum compounds used in catalytic converters, which are essential for reducing harmful emissions from vehicles.

- Chemical Vapor Deposition (CVD) : The compound is also utilized as a precursor in CVD processes to produce thin films of platinum on various substrates, which are important in electronics and materials science.

Case Study 1: Anticancer Activity

A study explored the use of platinum(IV) complexes conjugated with bioactive ligands to enhance their anticancer activity. The results indicated that these complexes exhibited improved potency compared to traditional cisplatin formulations, demonstrating their potential in overcoming drug resistance .

Case Study 2: Peptide Bond Formation

Research demonstrated that platinum(IV) complexes could effectively catalyze the formation of disulfide bonds in peptides under mild conditions. This method provided high yields and purities, suggesting its utility in automated peptide synthesis systems .

作用機序

The mechanism of action of platinum(4+),disulfite involves its interaction with biological molecules, particularly DNA. Upon entering the cell, it can form adducts with DNA, leading to the inhibition of DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis. The compound’s ability to form stable complexes with sulfite groups also plays a crucial role in its biological activity .

類似化合物との比較

Platinum(IV) Sulfide (PtS₂)

- Formula : PtS₂

- Molecular Weight : 259.21 g/mol

- Physical State : Solid (crystalline)

- Density : ~3.0–3.2 g/cm³ (estimated)

- Key Differences :

- PtS₂ contains sulfide (S²⁻) ligands, whereas Platinum(4+),disulfite features sulfite (SO₃²⁻) ligands, leading to distinct redox behaviors. Sulfides are less oxidizing compared to sulfites.

- PtS₂ is a semiconductor material studied for electronic applications, while this compound’s liquid state suggests solubility advantages in specific solvents .

Platinum(II) Cyanide (Pt(CN)₂)

Carboxylato Platinum(IV) Complexes

- Example : Trans-dicarboxylato platinum(IV) complexes (e.g., ethane-1,2-diamine derivatives)

- Formula : Varies (e.g., C₂H₈Br₂Cl₂N₂Pt for ethane-1,2-diamine derivatives)

- Key Differences: Carboxylato ligands improve lipophilicity, enabling oral administration as anticancer agents, whereas sulfite ligands may limit bioavailability due to higher polarity . this compound’s inorganic ligands contrast with the organic carboxylates in these drug candidates, impacting their metabolic pathways .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | Physical State | Density (g/cm³) |

|---|---|---|---|---|

| This compound | H₄O₇PtS₂ | 375.24 | Pale yellow liquid | 1.305 |

| Platinum(IV) sulfide | PtS₂ | 259.21 | Solid | ~3.1 |

| Platinum(II) cyanide | Pt(CN)₂ | 247.14 | Solid | N/A |

| Carboxylato Pt(IV) | C₂H₈Br₂Cl₂N₂Pt | 485.90 | Solid | N/A |

Table 2: Functional and Chemical Comparisons

| Compound | Ligand Type | Oxidation State | Key Applications | Redox Behavior |

|---|---|---|---|---|

| This compound | Sulfite (SO₃²⁻) | +4 | Potential catalysis | Oxidizing agent |

| Platinum(IV) sulfide | Sulfide (S²⁻) | +4 | Semiconductors | Less reactive |

| Platinum(II) cyanide | Cyanide (CN⁻) | +2 | Photoluminescence | Stable, strong-field |

| Carboxylato Pt(IV) | Carboxylate | +4 | Anticancer drug candidates | Prodrug activation |

Research Findings and Implications

- Synthesis : this compound’s synthesis likely involves reacting platinum(IV) precursors with sulfite salts under controlled conditions, analogous to sodium disulfite (Na₂S₂O₅) methodologies .

- Stability : Sulfite ligands may render the compound sensitive to oxidation, contrasting with more stable carboxylato or sulfide Pt(IV) complexes .

生物活性

Platinum(4+), disulfite, a platinum-based compound, has garnered attention in the field of biochemistry and pharmacology, particularly for its potential applications in cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of Platinum(4+) Compounds

Platinum compounds, particularly those in the +4 oxidation state, have been extensively studied for their anticancer properties. The most well-known platinum-based drug is cisplatin, which has been used in clinical settings since the 1970s. Platinum(IV) compounds are often considered prodrugs that can be converted into active forms within biological systems. Their ability to form DNA cross-links is crucial for their anticancer activity.

The biological activity of platinum(4+), disulfite, primarily revolves around its interaction with cellular components. The following mechanisms have been identified:

- DNA Interaction : Platinum compounds bind to DNA, forming intra- and inter-strand cross-links that disrupt normal DNA replication and transcription. This binding typically occurs at the N7 position of guanine bases within the DNA helix, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

- Reactive Oxygen Species (ROS) Generation : Platinum(IV) complexes can induce oxidative stress by generating ROS within mitochondria. This accumulation can activate apoptotic pathways, contributing to cell death .

- Targeting Specific Cell Types : Recent studies have shown that modifications to platinum compounds can enhance their selectivity for cancer cells over normal cells. For instance, conjugating platinum drugs with targeting moieties can improve cellular uptake in cancerous tissues .

Research Findings and Case Studies

Several studies have explored the biological activity of platinum(4+), disulfite, and related compounds:

- Cytotoxicity Studies : In vitro studies demonstrated that platinum(IV) complexes exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that a novel platinum(IV) complex showed enhanced cytotoxicity compared to cisplatin against cisplatin-resistant tumor cells .

- Mechanistic Insights : Research has indicated that the mechanism of action for platinum(IV) involves not only DNA damage but also modulation of cellular signaling pathways. For instance, one study highlighted how these compounds could influence oncogenic protein activity and metabolic pathways in cancer cells .

- Pharmacokinetics : Understanding the pharmacokinetic profiles of platinum(IV) compounds is essential for optimizing their therapeutic efficacy. Studies have shown that these compounds can exhibit different absorption and distribution characteristics compared to their +2 counterparts .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Platinum(4+),disulfite, and what challenges arise in achieving stoichiometric purity?

- Methodological Answer : this compound (PtS₂) is typically synthesized via high-temperature solid-state reactions using platinum precursors (e.g., PtCl₄) and sulfur sources (e.g., H₂S or S powder) under inert atmospheres . A common challenge is sulfur volatility, which can lead to non-stoichiometric products. To mitigate this, sealed ampoules or controlled gas-flow systems are recommended. Purity is confirmed via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX), with deviations >2% requiring recalibration of reactant ratios .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?

- Methodological Answer :

- XRD : Resolves crystallographic structure; PtS₂ exhibits a hexagonal CdI₂-type lattice (space group P-3m1) with interlayer spacing ~5.6 Å .

- Raman Spectroscopy : Identifies S-S vibrational modes (~350–450 cm⁻¹) and Pt-S bonding (~250–300 cm⁻¹). Anomalous peak broadening may indicate sulfur vacancies .

- XPS : Confirms oxidation states (Pt⁴+ at ~74.5 eV binding energy; S²⁻ at ~162.5 eV). Surface contamination (e.g., oxide layers) requires argon sputtering for accurate analysis .

Q. How does environmental stability (e.g., humidity, temperature) impact this compound in experimental settings?

- Methodological Answer : PtS₂ is hygroscopic and prone to hydrolysis under humid conditions, forming PtO₂ and H₂S. Stability tests involve thermogravimetric analysis (TGA) in controlled humidity chambers (e.g., 30–90% RH at 25°C). Degradation above 60% RH necessitates inert storage (argon gloveboxes) or protective coatings (e.g., graphene encapsulation) .

Advanced Research Questions

Q. What computational methods can predict the electronic and catalytic properties of this compound?

- Methodological Answer : Density functional theory (DFT) simulations using software like VASP or Quantum ESPRESSO model PtS₂’s band structure (e.g., ~1.2 eV indirect bandgap). For catalytic applications (e.g., hydrogen evolution reaction), Gibbs free energy calculations (ΔG_H*) for hydrogen adsorption on sulfur edges are critical. Discrepancies between theoretical and experimental overpotentials (>0.3 V) may arise from unmodeled surface defects .

Q. How do discrepancies in reported electrochemical behavior of this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions in redox potentials (e.g., ±50 mV variations in cyclic voltammetry) often stem from electrode preparation (e.g., drop-casting vs. electrodeposition) or electrolyte choice (acidic vs. alkaline). Standardization protocols include:

- Electrode Pretreatment : Annealing at 300°C to remove organic residues.

- Reference Electrodes : Use of reversible hydrogen electrodes (RHE) instead of Ag/AgCl for pH-adjusted comparisons.

- Statistical Validation : Triplicate measurements with error margins <5% .

Q. What strategies optimize this compound for photocatalysis, given its limited visible-light absorption?

- Methodological Answer : Bandgap engineering via:

- Doping : Transition metals (e.g., Fe³+) introduce mid-gap states, shifting absorption to ~600 nm.

- Heterostructures : Coupling with TiO₂ or MoS₂ enhances charge separation. Efficiency is quantified via apparent quantum yield (AQY) under AM1.5G solar simulation .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the thermal decomposition pathways of this compound?

- Methodological Answer : Disagreements in decomposition products (e.g., Pt vs. PtS) require in situ XRD or mass spectrometry during TGA. For example, PtS₂ → PtS + S(g) occurs at 400–500°C in N₂, but Pt + SO₂ forms in O₂-containing atmospheres. Contradictions arise from undefined gas-phase compositions in prior studies; replicate experiments must specify gas purity (>99.9%) .

Q. What statistical approaches validate reproducibility in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。